molecular formula C8H5IN2O B14283151 2-Iodophthalazin-1-one CAS No. 139123-30-1

2-Iodophthalazin-1-one

Cat. No.: B14283151
CAS No.: 139123-30-1
M. Wt: 272.04 g/mol
InChI Key: JEBXUSPQHRMXIG-UHFFFAOYSA-N
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Description

2-Iodophthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family Phthalazinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodophthalazin-1-one typically involves the iodination of phthalazin-1-one. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Iodophthalazin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products: The major products formed from these reactions include various substituted phthalazinones, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Derivatives of 2-Iodophthalazin-1-one are being explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Iodophthalazin-1-one involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The iodine atom enhances its binding affinity to these targets, making it a potent compound for therapeutic use.

Comparison with Similar Compounds

    Phthalazin-1-one: The parent compound without the iodine substitution.

    2-Bromophthalazin-1-one: Similar structure with a bromine atom instead of iodine.

    2-Chlorophthalazin-1-one: Similar structure with a chlorine atom instead of iodine.

Comparison: 2-Iodophthalazin-1-one is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. Compared to its bromine and chlorine analogs, the iodine derivative often exhibits higher reactivity and better binding affinity to biological targets, making it a more versatile compound in medicinal chemistry.

Properties

CAS No.

139123-30-1

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

2-iodophthalazin-1-one

InChI

InChI=1S/C8H5IN2O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H

InChI Key

JEBXUSPQHRMXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)I

Origin of Product

United States

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